Barnidipine

説明

This compound is a long-acting novel calcium antagonist that belongs to the dihydropyridine (DHP) group of calcium channel blockers. Used in the treatment of hypertension, this compound displays high affinity for the calcium channels of the smooth muscle cells in the vascular wall and selectivity against cardiovascular L-type calcium channels. This compound contains two chiral centres thus can have four possible enantiomers. The active component is composed of a single optical isomer (*3'S, 4S* configuration), which is the most potent and longest-acting of the four enantiomers. Compared to several other calcium antagonists which are racemates, the this compound compound consisting of a single enantiomer may offer a high degree of pharmacological selectivity. According to a dose-ranging, multicentre, placebo-controlled, double-blind study in patients with mild to moderate hypertension, the antihypertensive response from this compound treatment was maintained after a 1-year and 2-year follow-up period in 91% of the patients who had an initial response to the drug. In two European multicentre randomized, double-blind trials, this compound was shown to possess equivalent antihypertensive efficacy to amlodipine and nitrendipine, but produced fewer class-specific side-effects. It also demonstrated clinical efficacy which is similar to that of atenolol, enalapril and hydrochlorothiazide. It is available in modified-release oral tablets under the brand name Vasexten to be taken once daily in the morning. This compound has a gradual onset of action and is shown to be well tolerated in patients. It does not produce reflex tachycardia.

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

RN & structure given in first source; RN refers to (S,S)-isome

特性

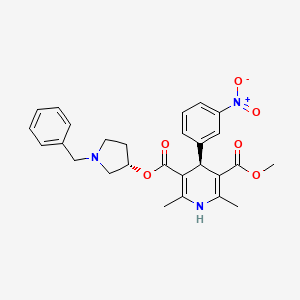

IUPAC Name |

5-O-[(3S)-1-benzylpyrrolidin-3-yl] 3-O-methyl (4S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29N3O6/c1-17-23(26(31)35-3)25(20-10-7-11-21(14-20)30(33)34)24(18(2)28-17)27(32)36-22-12-13-29(16-22)15-19-8-5-4-6-9-19/h4-11,14,22,25,28H,12-13,15-16H2,1-3H3/t22-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXMOONUMYLCFJD-DHLKQENFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OC2CCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C([C@@H](C(=C(N1)C)C(=O)O[C@H]2CCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104713-75-9 | |

| Record name | Barnidipine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104713-75-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Barnidipine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104713759 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Barnidipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09227 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BARNIDIPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2VBY96ASWJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unveiling the Molecular Choreography: Barnidipine's Interaction with L-Type Calcium Channels

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Barnidipine, a potent dihydropyridine (DHP) calcium channel blocker, exerts its antihypertensive effects through a highly selective and voltage-dependent interaction with L-type calcium channels (LTCCs). This technical guide provides an in-depth exploration of the molecular mechanism of action of this compound, focusing on its effects on LTCCs. We consolidate quantitative data from key studies, present detailed experimental protocols for investigating DHP-channel interactions, and visualize the underlying signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of calcium channel pharmacology and the development of novel cardiovascular therapeutics.

Introduction

L-type calcium channels are crucial mediators of calcium influx in various tissues, including vascular smooth muscle and cardiac myocytes, playing a pivotal role in the regulation of blood pressure and cardiac contractility[1]. This compound is a long-acting calcium channel antagonist belonging to the dihydropyridine class, which is widely used in the treatment of hypertension[2]. Its therapeutic efficacy stems from its ability to selectively block these channels, leading to vasodilation and a reduction in peripheral vascular resistance[3]. A key characteristic of this compound's mechanism is its voltage-dependent binding and its high affinity for the inactivated state of the L-type calcium channel[2][4]. This guide will delve into the specifics of this interaction, providing a detailed overview of the quantitative parameters, experimental methodologies, and conceptual frameworks that define our current understanding of this compound's action.

Quantitative Analysis of this compound's Interaction with L-Type Calcium Channels

The interaction of this compound with L-type calcium channels has been quantified through various electrophysiological and binding assays. The following tables summarize the key quantitative data from seminal studies, providing a comparative overview of its potency and binding kinetics.

Table 1: Inhibitory Potency of this compound on L-type Ca2+ Currents

| Parameter | This compound | Nifedipine | Holding Potential (mV) | Cell Type | Reference |

| EC50 | 80 nM | 130 nM | -80 | Rat Ventricular Cardiomyocytes | |

| EC50 | 6 nM | 18 nM | -40 | Rat Ventricular Cardiomyocytes |

Table 2: Kinetic Parameters of this compound Block on L-type Ca2+ Channels

| Parameter | This compound | Nifedipine | Conditions | Cell Type | Reference |

| Onset of Block | ~3 times faster | Slower | Twin pulse protocol | Rat Ventricular Cardiomyocytes | |

| Offset of Block | ~3 times slower | Faster | Recovery from inactivation | Rat Ventricular Cardiomyocytes |

Table 3: Binding Affinity of this compound to L-type Calcium Channel Receptors

| Parameter | Value | Radioligand | Tissue/Cell Preparation | Reference |

| Ki | 0.21 nM | [3H]nitrendipine | Not specified |

Core Mechanism of Action

This compound's primary mechanism of action is the selective blockade of L-type calcium channels. This interaction is highly dependent on the conformational state of the channel, with this compound exhibiting a significantly higher affinity for the inactivated state over the resting state. This state-dependent binding is a hallmark of dihydropyridine calcium channel blockers and contributes to their vascular selectivity.

Voltage-Dependent Block

The inhibitory effect of this compound is profoundly influenced by the membrane potential. As the membrane depolarizes, L-type calcium channels are more likely to transition from the resting state to the open and subsequently to the inactivated state. This compound's preferential binding to the inactivated state means that its blocking effect is enhanced at more depolarized potentials. This is quantitatively demonstrated by the significant decrease in its EC50 value when the holding potential is shifted from -80 mV to -40 mV (see Table 1).

Modulation of Channel Gating

This compound modulates the gating kinetics of L-type calcium channels. It promotes entry into the inactivated state and slows the recovery from inactivation. Electrophysiological studies have shown that this compound induces a leftward shift in the steady-state inactivation curve of the L-type Ca2+ current, meaning that channels become inactivated at more negative membrane potentials in the presence of the drug. The onset of block by this compound is faster, while the offset is slower compared to nifedipine, suggesting a more stable binding to the inactivated channel state.

Structural Basis of Interaction

While the precise crystal structure of this compound bound to the L-type calcium channel is not yet available, studies on other dihydropyridines and homology modeling provide significant insights. Dihydropyridines are known to bind to a receptor site located on the α1 subunit of the channel, specifically involving transmembrane segments IIIS5, IIIS6, and IVS6. These segments form a binding pocket at the interface between domains III and IV of the α1 subunit. The lipophilic nature of this compound allows it to readily partition into the cell membrane, from where it can access its binding site within the channel protein.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the interaction of this compound with L-type calcium channels.

Whole-Cell Patch-Clamp Electrophysiology

This technique is the gold standard for studying the effects of drugs on ion channel function in real-time.

Objective: To measure the inhibitory effect of this compound on L-type calcium channel currents (ICa,L) and to characterize its voltage and use dependence.

Cell Preparation:

-

Isolate single ventricular myocytes from rat hearts via enzymatic digestion or use a stable cell line (e.g., HEK293) expressing the desired L-type calcium channel subunits (α1C, β, and α2δ).

-

Plate the isolated cells onto glass coverslips and allow them to adhere.

Solutions:

-

External Solution (in mM): 137 NaCl, 5.4 CsCl, 1.8 CaCl2, 0.5 MgCl2, 5 Glucose, 10 HEPES. Adjust pH to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 120 CsCl, 20 TEA-Cl, 5 EGTA, 5 Mg-ATP, 10 HEPES. Adjust pH to 7.2 with CsOH.

Recording Procedure:

-

Fabricate patch pipettes from borosilicate glass with a resistance of 2-5 MΩ when filled with the internal solution.

-

Position the coverslip with cells in a recording chamber on an inverted microscope and perfuse with the external solution.

-

Approach a single, healthy-looking cell with the patch pipette and form a high-resistance seal (>1 GΩ) on the cell membrane.

-

Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.

-

Set the holding potential to -80 mV. To inactivate fast sodium channels, a brief prepulse to -40 mV can be applied before the test pulse.

-

Elicit L-type calcium currents by applying depolarizing voltage steps (e.g., to 0 mV for 100 ms).

-

To study voltage-dependence, measure the effect of this compound at different holding potentials (e.g., -80 mV and -40 mV).

-

To assess the effect on steady-state inactivation, apply a series of conditioning prepulses of varying voltages (e.g., from -120 mV to 0 mV for 3 seconds) followed by a test pulse to 0 mV.

-

To investigate the kinetics of block, use a twin-pulse protocol where the duration of the first pulse is varied to measure the onset of block, and the interval between two pulses is varied to measure the recovery from block (offset).

-

Apply this compound at various concentrations via the perfusion system to determine the concentration-response relationship and calculate the EC50.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound to its receptor.

Objective: To quantify the affinity of this compound for the dihydropyridine binding site on the L-type calcium channel.

Materials:

-

Radiolabeled dihydropyridine (e.g., [+]-[3H]PN200-110 or [3H]nitrendipine).

-

Membrane preparations from a tissue rich in L-type calcium channels (e.g., rat brain cortex or cardiac muscle) or from cells overexpressing the channel.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Unlabeled this compound for competition studies.

-

Glass fiber filters.

-

Scintillation counter.

Protocol:

-

Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in binding buffer. Determine the protein concentration of the membrane preparation.

-

Saturation Binding Assay (to determine Kd and Bmax of the radioligand):

-

Incubate a fixed amount of membrane protein with increasing concentrations of the radiolabeled dihydropyridine.

-

For each concentration, run a parallel set of tubes containing a high concentration of an unlabeled dihydropyridine (e.g., nifedipine) to determine non-specific binding.

-

Incubate at a specific temperature (e.g., 25°C) for a time sufficient to reach equilibrium.

-

Terminate the reaction by rapid vacuum filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze the data using Scatchard analysis or non-linear regression to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).

-

-

Competition Binding Assay (to determine the Ki of this compound):

-

Incubate a fixed amount of membrane protein with a fixed concentration of the radiolabeled dihydropyridine (typically at a concentration close to its Kd).

-

Add increasing concentrations of unlabeled this compound to the incubation mixture.

-

Follow the incubation, filtration, and counting steps as described for the saturation assay.

-

Plot the percentage of specific binding of the radioligand as a function of the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key aspects of this compound's mechanism of action and the experimental workflows.

Caption: State-dependent blockade of L-type calcium channels by this compound.

Caption: Workflow for whole-cell patch-clamp experiments.

Caption: Workflow for radioligand competition binding assay.

Conclusion

This compound's mechanism of action on L-type calcium channels is a well-defined example of state-dependent drug-receptor interaction. Its high affinity for the inactivated state of the channel underlies its potent and long-lasting antihypertensive effects, as well as its vascular selectivity. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug developers working to further elucidate the nuances of dihydropyridine pharmacology and to design next-generation cardiovascular therapies with improved efficacy and safety profiles. A thorough understanding of the molecular choreography between this compound and the L-type calcium channel continues to be a critical area of investigation with significant clinical implications.

References

A Comprehensive Technical Guide to the Pharmacokinetics and Bioavailability of Barnidipine in Animal Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacokinetics and bioavailability of barnidipine, a dihydropyridine calcium channel blocker, in various animal models. The information is compiled from peer-reviewed scientific literature to support preclinical research and drug development efforts. This document details experimental methodologies, presents quantitative data in a comparative format, and visualizes key processes and pathways.

Pharmacokinetic Profile of this compound

This compound has been primarily studied in rat and dog models, demonstrating rapid absorption after oral administration and undergoing significant first-pass metabolism.[1] This results in low absolute bioavailability.[1] The drug's clearance is comparable to hepatic blood flow in both species, suggesting efficient liver extraction.[1]

Intravenous Administration

Following intravenous (IV) administration, plasma concentrations of this compound decline in a bi-exponential manner.[1] This indicates a two-compartment model of distribution and elimination.

Oral Administration

After oral administration, this compound is rapidly absorbed, with peak plasma concentrations (Cmax) reached quickly in both rats and dogs.[1] However, the Cmax and the area under the concentration-time curve (AUC) increase non-linearly with escalating doses, suggesting saturation of metabolic pathways at higher concentrations. The absolute bioavailability of this compound is low in both species, a characteristic attributed to extensive first-pass metabolism.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound in rats and dogs after intravenous and oral administration.

Table 1: Intravenous Pharmacokinetic Parameters of this compound

| Parameter | Rat | Dog |

| Terminal Half-life (t½) | 0.6 h | 4.1 h |

| Blood Clearance (CL) | 5.2 L/h/kg | 3.3 L/h/kg |

Data sourced from Teramura et al., 1995.

Table 2: Oral Pharmacokinetic Parameters and Bioavailability of this compound

| Parameter | Rat | Dog |

| Time to Peak Concentration (Tmax) | 0.3 - 0.4 h | 0.3 - 0.4 h |

| Absolute Bioavailability (F) | 11 - 18% | 6 - 9% |

Data sourced from Teramura et al., 1995.

Experimental Protocols

This section details the methodologies employed in the pharmacokinetic studies of this compound in animal models.

Animal Models

-

Rats: Male Sprague-Dawley or Wistar rats are commonly used.

-

Dogs: Beagle dogs are a frequent choice for non-rodent pharmacokinetic studies.

Drug Administration

-

Intravenous (IV) Administration:

-

Vehicle: While the specific vehicle for the key this compound study is not detailed, a common practice for similar compounds is dissolution in a mixture of polyethylene glycol and saline. The solution is typically filtered through a 0.22 µm sterile filter before administration.

-

Procedure: Animals are often anesthetized for this procedure. The drug solution is administered slowly via a suitable vein, such as the tail vein in rats or the cephalic or saphenous vein in dogs.

-

-

Oral Administration:

-

Vehicle: For oral administration, this compound is often prepared as a suspension in a vehicle like a 0.5% (w/v) solution of carboxymethylcellulose in distilled water.

-

Procedure: Oral gavage is the standard method. The animal is gently restrained, and a gavage needle is carefully inserted into the esophagus to deliver the drug suspension directly into the stomach. The volume administered is typically 1-2 mL for an adult rat.

-

Blood Sampling

-

Schedule: Blood samples are collected at multiple time points to accurately profile the drug's concentration-time curve. A typical schedule might include pre-dose, and then at 5, 15, 30, and 45 minutes, followed by 1, 2, 4, 6, 8, 12, and 24 hours post-administration.

-

Procedure: In rats, blood is often collected from the retro-orbital venous plexus or a tail vein. In dogs, the jugular, cephalic, or saphenous veins are common sampling sites. Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA or heparin) and then centrifuged to separate the plasma, which is stored frozen until analysis.

Analytical Methods for Plasma Concentration Determination

The quantification of this compound in plasma requires sensitive analytical methods due to its low circulating concentrations. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common techniques.

Table 3: Representative HPLC Method for this compound Analysis

| Parameter | Description |

| Column | Polybutadiene coated alumina |

| Mobile Phase | Alkaline mobile phase |

| Detector | Electrochemical detector |

| Linear Range | 5 - 500 ng/mL |

| Detection Limit | 1 ng/mL |

Table 4: Representative LC-MS/MS Method for this compound Analysis

| Parameter | Description |

| Sample Preparation | Liquid-liquid extraction or solid-phase extraction |

| Chromatography | Reverse-phase column (e.g., C18) with gradient elution using a mobile phase of acetonitrile and formic acid in water. |

| Mass Spectrometry | Triple quadrupole mass spectrometer with heated electrospray ionization (HESI) operating in selected reaction monitoring (SRM) mode. |

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for a pharmacokinetic study of this compound in an animal model.

Metabolic Pathways of this compound

This compound undergoes extensive metabolism, primarily in the liver, catalyzed by cytochrome P450 enzymes. The metabolic transformations are qualitatively similar in rats and dogs.

The following diagram illustrates the key metabolic pathways of this compound.

Conclusion

The pharmacokinetic profile of this compound in rats and dogs is characterized by rapid oral absorption, extensive first-pass metabolism leading to low bioavailability, and a clearance rate indicative of efficient hepatic extraction. The non-linear pharmacokinetics observed with increasing oral doses highlight the importance of careful dose selection in preclinical studies. The detailed experimental protocols and analytical methods described in this guide provide a framework for designing and conducting further research on this compound and related compounds. The visualized workflows and metabolic pathways offer a clear and concise summary of these complex processes for drug development professionals. Further studies in other animal models would be beneficial for a more complete understanding of the interspecies differences in this compound's pharmacokinetics.

References

Synthesis and Chemical Characterization of Barnidipine Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and chemical characterization of barnidipine hydrochloride, a potent dihydropyridine calcium channel blocker used in the management of hypertension.[1][2][3] This document details the synthetic pathways, experimental protocols for characterization, and quantitative analytical data, serving as a valuable resource for professionals in drug development and research.

Introduction to this compound Hydrochloride

This compound hydrochloride, chemically known as (+)-(3'S,4S)-3-(1'-benzyl-3'-pyrrolidinyl)-methyl-2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate hydrochloride, is a highly vasoselective L-type calcium channel antagonist.[4][5] Its molecular structure contains two chiral centers, with the clinically active form being the S,S enantiomer, which is noted for its high potency and long duration of action. The drug's lipophilicity contributes to its slow onset of action and sustained therapeutic effect, allowing for once-daily dosing.

Table 1: Physicochemical Properties of this compound Hydrochloride

| Property | Value | Reference |

| Chemical Formula | C27H29N3O6 · HCl | |

| Molar Mass | 528.0 g/mol | |

| Appearance | Pale yellow to yellow powder | |

| Solubility | Soluble in methanol, very slightly soluble in water | |

| Stereochemistry | (S,S) configuration | |

| Polymorphism | Exists in different polymorphic forms, with Form I being commonly produced. |

Synthesis of this compound Hydrochloride

The synthesis of this compound hydrochloride is a multi-step process that involves the formation of the dihydropyridine ring, followed by chiral resolution to isolate the desired (S,S)-enantiomer, and subsequent conversion to the hydrochloride salt. Several synthetic routes have been reported, with a common pathway involving a Hantzsch-type reaction.

A generalized synthetic route consists of two primary chemical steps, leading to an intermediate that undergoes chiral resolution and purification.

References

In Vitro Vasorelaxing Effects of Barnidipine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barnidipine is a potent, long-acting dihydropyridine (DHP) calcium channel blocker utilized in the management of hypertension. Its primary therapeutic effect stems from the relaxation of vascular smooth muscle, leading to vasodilation and a subsequent reduction in peripheral vascular resistance. This technical guide provides an in-depth overview of the in vitro studies that have elucidated the vasorelaxing properties of this compound, focusing on its mechanism of action, quantitative pharmacological data, and the experimental protocols used for its evaluation.

Core Mechanism of Action: L-Type Calcium Channel Blockade

This compound exerts its vasorelaxant effect primarily by inhibiting the influx of extracellular calcium ions (Ca²⁺) into vascular smooth muscle cells (VSMCs) through L-type voltage-gated calcium channels. This blockade is highly selective for vascular smooth muscle over cardiac myocytes, which minimizes the effects on heart rate and contractility. The lipophilic nature of this compound allows for its slow release from the lipid membranes of VSMCs, contributing to its long duration of action.

The influx of Ca²⁺ is a critical step in the initiation of smooth muscle contraction. By blocking these channels, this compound prevents the rise in intracellular Ca²⁺ concentration that is necessary for the activation of calmodulin and subsequent phosphorylation of myosin light chains, ultimately leading to smooth muscle relaxation and vasodilation. Studies have shown that this compound has a higher affinity for the inactivated state of the L-type calcium channel, which contributes to its potent vasodilatory effects, particularly in depolarized vascular tissues.

Quantitative Analysis of Vasorelaxant Effects

The vasorelaxant potency of this compound has been quantified in various in vitro models. The following tables summarize the key pharmacological parameters from these studies.

| Vessel Type | Contractile Agent | Species | IC50 / EC50 (nM) | Reference |

| Isolated Aorta | Potassium Chloride (KCl) | Guinea Pig | Potency ratio of 118 compared to its (3'S,4R) enantiomer | [1] |

| Ventricular Myocytes (L-type Ca²⁺ current) | - | Rat | 80 (at -80 mV holding potential) | |

| Ventricular Myocytes (L-type Ca²⁺ current) | - | Rat | 18 (at -40 mV holding potential) |

Note: IC50 (half maximal inhibitory concentration) and EC50 (half maximal effective concentration) values represent the concentration of this compound required to produce 50% of its maximal effect.

Signaling Pathways in this compound-Induced Vasorelaxation

The primary signaling pathway for this compound's vasorelaxant effect is the direct blockade of L-type calcium channels. However, evidence also suggests a potential role for the nitric oxide (NO) signaling pathway in the vasorelaxant effects of dihydropyridines. Endothelial cells can release NO, which then diffuses to adjacent smooth muscle cells and activates soluble guanylate cyclase (sGC). This leads to an increase in cyclic guanosine monophosphate (cGMP), which in turn activates protein kinase G (PKG) and promotes vasorelaxation through various mechanisms, including the reduction of intracellular Ca²⁺ levels. Some studies suggest that this compound may enhance the bioavailability of endothelial NO, thereby contributing to its overall vasorelaxant effect.

Experimental Protocols

Isolated Aortic Ring Preparation and Vasorelaxation Assay

This protocol describes a common method for assessing the vasorelaxant effects of this compound on isolated arterial rings.

1. Tissue Preparation:

-

Male Wistar rats (250-300g) are euthanized by cervical dislocation.

-

The thoracic aorta is carefully excised and placed in cold Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, and glucose 11.1).

-

The aorta is cleaned of adherent connective and adipose tissue and cut into rings of 3-4 mm in length.

-

For some experiments, the endothelium is denuded by gently rubbing the intimal surface with a small wire.

2. Organ Bath Setup:

-

Aortic rings are mounted between two stainless steel hooks in a 10 mL organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with a 95% O₂ / 5% CO₂ gas mixture.

-

One hook is fixed to the bottom of the chamber, and the other is connected to an isometric force transducer to record changes in tension.

-

The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. During this period, the bathing solution is changed every 15-20 minutes.

3. Experimental Procedure:

-

After equilibration, the viability of the rings is assessed by inducing a contraction with 60 mM KCl.

-

The presence or absence of a functional endothelium is confirmed by the relaxation response to acetylcholine (1 µM) in rings pre-contracted with phenylephrine (1 µM).

-

After washing and returning to baseline tension, a stable contraction is induced using a contractile agent such as KCl (e.g., 60 mM) or phenylephrine (e.g., 1 µM).

-

Once a plateau of contraction is reached, cumulative concentrations of this compound are added to the organ bath to generate a concentration-response curve.

-

The relaxant response is expressed as a percentage of the pre-contraction induced by the contractile agent.

Patch-Clamp Electrophysiology for L-type Ca²⁺ Channel Current Measurement

This protocol outlines the whole-cell patch-clamp technique used to measure the effect of this compound on L-type Ca²⁺ currents in isolated vascular smooth muscle cells.

1. Cell Isolation:

-

Vascular smooth muscle cells are enzymatically dispersed from a suitable artery (e.g., rat tail artery).

-

The tissue is incubated in a low-Ca²⁺ physiological salt solution containing enzymes such as collagenase and papain.

-

Single cells are obtained by gentle trituration and are stored in a low-Ca²⁺ solution at 4°C until use.

2. Electrophysiological Recording:

-

An aliquot of the cell suspension is placed in a recording chamber on the stage of an inverted microscope.

-

The chamber is perfused with an external solution containing (in mM): NaCl 135, CsCl 5.4, CaCl₂ 2, MgCl₂ 1, HEPES 10, and glucose 10 (pH adjusted to 7.4 with NaOH).

-

Patch pipettes are pulled from borosilicate glass and have a resistance of 3-5 MΩ when filled with an internal solution containing (in mM): CsCl 130, MgCl₂ 2, EGTA 10, HEPES 10, and ATP-Mg 4 (pH adjusted to 7.2 with CsOH).

-

A giga-ohm seal is formed between the pipette tip and the cell membrane. The membrane patch is then ruptured to achieve the whole-cell configuration.

-

L-type Ca²⁺ currents are elicited by depolarizing voltage steps from a holding potential (e.g., -80 mV or -40 mV) to various test potentials.

3. Drug Application:

-

After obtaining stable baseline recordings of the L-type Ca²⁺ current, this compound is applied to the cell via the perfusion system at various concentrations.

-

The effect of this compound on the current amplitude and kinetics is recorded and analyzed.

References

Metabolic Fate of Barnidipine: An In-Depth Analysis of Rat and Dog Liver Microsomal Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the metabolic pathways of barnidipine, a potent dihydropyridine calcium channel blocker, within rat and dog liver microsomes. Understanding the species-specific metabolism of drug candidates is a critical component of preclinical drug development, offering insights into potential efficacy, toxicity, and pharmacokinetic profiles. This document summarizes the core metabolic transformations, presents available data, and outlines the experimental methodologies employed in such studies.

Core Metabolic Pathways of this compound

In vitro studies utilizing rat and dog liver microsomes have been instrumental in elucidating the biotransformation of this compound. The primary metabolic pathways are qualitatively similar between the two species and involve a series of oxidative and hydrolytic reactions catalyzed by cytochrome P450 enzymes.[1]

The principal metabolic transformations of this compound include:

-

Oxidation of the Dihydropyridine Ring: A common metabolic pathway for dihydropyridine calcium channel blockers, this reaction leads to the formation of the corresponding pyridine analogue. This is often a major route of metabolism.

-

Ester Hydrolysis: this compound possesses two ester moieties, both of which are susceptible to hydrolysis. This includes the hydrolysis of the methyl ester and the pyrrolidine ester.

-

N-Debenzylation: The benzyl group attached to the pyrrolidine ring can be cleaved through oxidative N-debenzylation.

-

Reduction of the Nitro Group: The nitro group on the phenyl ring can be reduced to an amino group.

-

Conjugation: Subsequent conjugation of the generated metabolites, for instance with glucuronic acid, can also occur.[1]

It is important to note that after oral administration in rats and dogs, no unchanged this compound is detected in the urine and bile, indicating extensive metabolism.[1] In vivo, ester hydrolysis and pyridine formation are the main metabolic pathways observed in urine for both species.[1] In bile, glucuronide conjugates of the debenzylated metabolite and the hydrolyzed pyrrolidine ester are prominent.[1]

Quantitative Analysis of this compound Metabolism

The following table summarizes the identified metabolic reactions in rat and dog, based on in vivo excretion data, which is indicative of the metabolic capacity of the liver, including microsomal activity.

| Metabolic Reaction | Observed in Rat | Observed in Dog | Primary Metabolite(s) |

| Oxidation of Dihydropyridine Ring | Yes | Yes | Pyridine derivative of this compound |

| Hydrolysis of Pyrrolidine Ester | Yes | Yes | Carboxylic acid metabolite |

| Hydrolysis of Methyl Ester | Yes | Yes | Carboxylic acid metabolite |

| N-Debenzylation | Yes | Yes | N-debenzylated metabolite |

| Reduction of Nitro Group | Yes | Yes | Amino metabolite |

| Glucuronide Conjugation | Yes (Bile) | Yes (Bile) | Glucuronide conjugates of primary metabolites |

Table 1: Summary of this compound Metabolic Reactions in Rat and Dog (based on in vivo data).

Experimental Protocols

The following section outlines a detailed, representative methodology for the in vitro study of this compound metabolism using rat and dog liver microsomes. This protocol is based on established practices in the field of drug metabolism.

Preparation of Liver Microsomes

-

Source: Male Sprague-Dawley rats and Beagle dogs.

-

Procedure:

-

Livers are excised, weighed, and homogenized in a cold buffer solution (e.g., 0.1 M potassium phosphate buffer, pH 7.4, containing 1.15% KCl).

-

The homogenate is centrifuged at 9,000 x g for 20 minutes at 4°C to remove cell debris and mitochondria.

-

The resulting supernatant (S9 fraction) is then ultracentrifuged at 105,000 x g for 60 minutes at 4°C.

-

The microsomal pellet is resuspended in the buffer and can be stored at -80°C until use.

-

Protein concentration is determined using a standard method, such as the Bradford assay.

-

In Vitro Incubation

-

Reaction Mixture: A typical incubation mixture (final volume of 1 mL) contains:

-

Liver microsomes (0.5 - 1.0 mg/mL protein)

-

This compound (at various concentrations, e.g., 1-100 µM, dissolved in a suitable solvent like methanol or DMSO at a final concentration of <1%)

-

NADPH-generating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, 1 unit/mL glucose-6-phosphate dehydrogenase) or 1 mM NADPH.

-

Magnesium chloride (e.g., 5 mM)

-

Potassium phosphate buffer (0.1 M, pH 7.4)

-

-

Incubation Conditions:

-

The reaction components, except for the NADPH-generating system, are pre-incubated at 37°C for 5 minutes.

-

The reaction is initiated by the addition of the NADPH-generating system.

-

Incubation is carried out in a shaking water bath at 37°C for a specified time (e.g., 0, 15, 30, 60 minutes).

-

The reaction is terminated by adding a cold organic solvent, such as acetonitrile or methanol, which also serves to precipitate the proteins.

-

Control incubations are performed in the absence of the NADPH-generating system to assess non-enzymatic degradation.

-

Analysis of Metabolites

-

Sample Preparation:

-

The terminated incubation mixture is centrifuged to pellet the precipitated proteins.

-

The supernatant is collected and may be concentrated under a stream of nitrogen.

-

The residue is reconstituted in a suitable mobile phase for analysis.

-

-

Analytical Technique:

-

High-Performance Liquid Chromatography (HPLC) with UV detection: Used for the separation and preliminary quantification of this compound and its metabolites. A reverse-phase C18 column is typically employed with a gradient elution of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Essential for the structural elucidation and confirmation of the metabolites. Mass spectral data provides molecular weight and fragmentation patterns, allowing for the identification of the specific metabolic modifications.

-

Visualizations

Metabolic Pathways of this compound

Figure 1: Metabolic pathways of this compound in rat and dog liver microsomes.

Experimental Workflow

Figure 2: General experimental workflow for studying this compound metabolism.

References

The Pharmacodynamics of Barnidipine on Peripheral Vascular Resistance: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Barnidipine, a third-generation dihydropyridine calcium channel blocker, is a potent antihypertensive agent characterized by its high lipophilicity and vasoselectivity. Its primary mechanism of action involves the inhibition of L-type calcium channels in vascular smooth muscle cells, leading to a reduction in peripheral vascular resistance and a subsequent lowering of blood pressure. This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, with a specific focus on its effects on peripheral vascular resistance. It includes a detailed examination of its molecular mechanism of action, quantitative data from preclinical and clinical studies, and detailed experimental protocols for assessing its vascular effects.

Introduction

This compound is a long-acting calcium channel antagonist that, through its vasodilatory properties, effectively reduces blood pressure.[1][2] Its high affinity for the calcium channels within the smooth muscle cells of the vascular wall underpins its primary therapeutic effect: the reduction of peripheral vascular resistance.[2] Unlike some other calcium channel blockers, this compound's slow onset of action and long duration of effect contribute to a favorable side-effect profile, notably a lower incidence of reflex tachycardia.[3] This document will delve into the specific pharmacodynamic properties of this compound that make it an effective treatment for hypertension.

Molecular Mechanism of Action

This compound exerts its vasodilatory effect by selectively blocking L-type voltage-gated calcium channels in vascular smooth muscle cells.[1] This inhibition prevents the influx of extracellular calcium ions, a critical step in the excitation-contraction coupling of smooth muscle.

The process can be broken down as follows:

-

Depolarization of the Vascular Smooth Muscle Cell: Stimulation of the vascular smooth muscle cell leads to the opening of L-type calcium channels.

-

Calcium Influx: Calcium ions flow into the cell down their electrochemical gradient.

-

Calmodulin Activation: The influx of calcium leads to its binding with calmodulin.

-

Myosin Light Chain Kinase (MLCK) Activation: The calcium-calmodulin complex activates MLCK.

-

Myosin Light Chain Phosphorylation: Activated MLCK phosphorylates the myosin light chains.

-

Cross-Bridge Formation and Contraction: Phosphorylation of myosin light chains enables the interaction between actin and myosin filaments, resulting in smooth muscle contraction and vasoconstriction.

This compound, by blocking the initial calcium influx, interrupts this cascade, leading to smooth muscle relaxation, vasodilation, and a decrease in peripheral vascular resistance. Due to its high lipophilicity, this compound accumulates in the cell membranes of vascular smooth muscle, from which it is slowly released, contributing to its long-lasting effects.

Quantitative Data on the Effects of this compound

The vasodilatory action of this compound translates into clinically significant reductions in blood pressure and peripheral vascular resistance.

Table 1: Effect of this compound on Blood Pressure in Hypertensive Patients

| Study | Dosage | Duration | Change in Systolic Blood Pressure (mmHg) | Change in Diastolic Blood Pressure (mmHg) |

| BASIC-HT Study (Younger Patients ≤55 years) | 10 or 20 mg/day | 3 months | -21.1 | -12.4 |

| BASIC-HT Study (Older Patients >55 years) | 10 or 20 mg/day | 3 months | -21.6 | -10.9 |

| Randomized, Open-Label Pilot Study | 10 mg/day | 24 weeks | -10.3 (office), -9.4 (ambulatory) | -9.4 (office), -6.4 (ambulatory) |

Data compiled from multiple clinical trials.

Table 2: Comparative Efficacy and Peripheral Edema Incidence

| Drug | Dosage | Change in Systolic BP (mmHg) | Change in Diastolic BP (mmHg) | Incidence of Peripheral Edema |

| This compound | 10 mg/day | -10.3 | -9.4 | 13% |

| Amlodipine | 5 to 10 mg/day | -16.6 | -9.1 | 60% |

| This compound | 10 or 20 mg/day | -21.1 to -21.6 | -10.9 to -12.4 | 2.7% (<65 years), 4.6% (≥65 years) |

Data from a comparative pilot study and the BASIC-HT study.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the pharmacodynamics of this compound on vascular smooth muscle and peripheral vascular resistance.

In Vitro Assessment of Vasodilation in Isolated Aortic Rings

This protocol assesses the direct vasodilatory effect of this compound on isolated arterial tissue.

Methodology:

-

Tissue Preparation:

-

Humanely euthanize a laboratory rat (e.g., Sprague-Dawley) and excise the thoracic aorta.

-

Immediately place the aorta in cold Krebs-Henseleit solution.

-

Carefully remove adipose and connective tissue and cut the aorta into 2-3 mm wide rings.

-

Suspend the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

-

-

Experimental Procedure:

-

Allow the rings to equilibrate under a resting tension of approximately 2 grams for at least 60 minutes.

-

Induce a stable contraction with a vasoconstrictor agent such as phenylephrine (e.g., 10⁻⁶ M) or a high potassium solution (e.g., 60 mM KCl).

-

Once a plateau in contraction is reached, add this compound in a cumulative, concentration-dependent manner (e.g., 10⁻¹⁰ to 10⁻⁵ M).

-

Record the changes in isometric tension using a force transducer connected to a data acquisition system.

-

-

Data Analysis:

-

Express the relaxation induced by this compound as a percentage of the pre-contraction induced by the vasoconstrictor.

-

Plot the percentage of relaxation against the logarithm of the this compound concentration to generate a dose-response curve.

-

Calculate the EC50 (half-maximal effective concentration) value from the dose-response curve to quantify the potency of this compound.

-

Patch-Clamp Electrophysiology of L-type Calcium Channels

This protocol allows for the direct measurement of this compound's inhibitory effect on L-type calcium channels in isolated vascular smooth muscle cells.

Methodology:

-

Cell Preparation:

-

Isolate vascular smooth muscle cells from a suitable source (e.g., rat aorta or A7r5 cell line).

-

Plate the cells on glass coverslips for electrophysiological recording.

-

-

Electrophysiological Recording:

-

Use the whole-cell patch-clamp technique to record ionic currents from a single cell.

-

Use a pipette solution containing cesium to block potassium channels and an external solution containing barium as the charge carrier for the calcium channels.

-

Hold the cell membrane potential at a level that inactivates other channels (e.g., -40 mV).

-

Apply depolarizing voltage steps (e.g., to 0 mV) to elicit L-type calcium channel currents.

-

-

Drug Application:

-

Obtain a stable baseline recording of the L-type calcium current.

-

Perfuse the cell with increasing concentrations of this compound.

-

Record the current at each concentration to determine the extent of inhibition.

-

-

Data Analysis:

-

Measure the peak inward current before and after the application of this compound.

-

Calculate the percentage of current inhibition for each concentration.

-

Generate a concentration-response curve and calculate the IC50 (half-maximal inhibitory concentration) value.

-

Measurement of Forearm Blood Flow and Vascular Resistance in Humans

This in vivo protocol assesses the effect of this compound on peripheral vascular resistance in a clinical setting.

Methodology:

-

Subject Preparation:

-

Have subjects rest in a supine position in a temperature-controlled room.

-

Insert a brachial artery catheter for blood pressure measurement and drug infusion (if applicable).

-

-

Forearm Blood Flow Measurement:

-

Use venous occlusion plethysmography to measure forearm blood flow.

-

Place a strain gauge around the widest part of the forearm to measure changes in circumference, which are proportional to changes in volume.

-

Inflate a cuff on the upper arm to a pressure above venous pressure but below diastolic pressure to occlude venous outflow without affecting arterial inflow.

-

The initial rate of increase in forearm volume reflects blood flow.

-

-

Experimental Procedure:

-

Record baseline measurements of blood pressure and forearm blood flow.

-

Administer this compound orally.

-

Repeat measurements of blood pressure and forearm blood flow at specified time points after drug administration.

-

-

Data Analysis:

-

Calculate forearm vascular resistance using the formula: Mean Arterial Pressure / Forearm Blood Flow.

-

Compare the changes in forearm vascular resistance from baseline after this compound administration.

-

Conclusion

This compound is a highly effective antihypertensive agent that primarily acts by reducing peripheral vascular resistance. Its mechanism of action, centered on the selective and long-lasting blockade of L-type calcium channels in vascular smooth muscle, provides a sustained and well-tolerated reduction in blood pressure. The quantitative data from both preclinical and clinical studies consistently demonstrate its potent vasodilatory effects. The experimental protocols detailed in this guide provide a framework for the continued investigation and understanding of the pharmacodynamic properties of this compound and other vasoactive compounds. This in-depth technical guide serves as a valuable resource for researchers and professionals in the field of cardiovascular drug development, facilitating further exploration into the therapeutic potential of this compound.

References

Preclinical Evaluation of Barnidipine in Hypertension Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barnidipine is a third-generation dihydropyridine calcium channel blocker characterized by its high lipophilicity and potent, long-lasting antihypertensive effects.[1][2] As a stereochemically pure enantiomer, this compound exhibits high selectivity for L-type calcium channels in vascular smooth muscle, leading to vasodilation and a subsequent reduction in blood pressure.[3][4] This technical guide provides a comprehensive overview of the preclinical evaluation of this compound in various hypertension models, focusing on its efficacy, mechanism of action, and the experimental protocols utilized in these assessments.

Mechanism of Action

This compound exerts its antihypertensive effect by selectively blocking L-type voltage-gated calcium channels in vascular smooth muscle cells.[4] This inhibition prevents the influx of extracellular calcium ions, a critical step in the excitation-contraction coupling of smooth muscle. The reduced intracellular calcium concentration leads to the relaxation of vascular smooth muscle, resulting in vasodilation and a decrease in peripheral vascular resistance, which ultimately lowers blood pressure. Due to its high vascular selectivity, this compound demonstrates minimal effects on cardiac contractility. Its lipophilic nature allows for a slow onset of action and a prolonged duration of effect, which contributes to a lower incidence of reflex tachycardia.

Efficacy in Preclinical Hypertension Models

This compound has demonstrated significant antihypertensive efficacy in various well-established animal models of hypertension, primarily the Spontaneously Hypertensive Rat (SHR) and the L-NAME (Nω-nitro-L-arginine methyl ester)-induced hypertensive rat.

Spontaneously Hypertensive Rat (SHR) Model

The SHR model is a genetic model of essential hypertension. Studies in conscious SHRs have shown that this compound produces a dose-dependent antihypertensive effect.

Table 1: Effect of Intravenous this compound on Mean Arterial Pressure (MAP) in Conscious Spontaneously Hypertensive Rats (SHR)

| Dose (µg/kg, i.v.) | Reduction in MAP (mmHg, ± SEM) |

| 3 | 8 ± 2 |

| 10 | 26 ± 3 |

| 30 | 45 ± 4 |

Data sourced from studies in conscious male adult SHRs instrumented with Doppler flow probes and catheters.

Table 2: Effect of Oral this compound in Consciously Spontaneously Hypertensive Rats (SHR)

| Dose (mg/kg, p.o.) | Observation |

| 0.3 - 3 | Dose-dependent antihypertensive effect |

This table summarizes the dose-dependent antihypertensive effect of oral this compound in conscious SHRs.

L-NAME-Induced Hypertension Model

The L-NAME-induced hypertension model is a non-genetic model where hypertension is induced by inhibiting nitric oxide synthase. This leads to endothelial dysfunction and increased vascular resistance.

Table 3: Effect of Oral this compound on Systolic Blood Pressure (SBP) in L-NAME-Induced Hypertensive Rats

| Treatment Group | Dose | Duration | Effect on SBP |

| This compound | 3 mg/kg/day, p.o. | 3 weeks | Significantly decreased compared to L-NAME alone |

This study investigated the influence of this compound treatment on early-stage hypertension in L-NAME-induced hypertensive rats.

Effects on Hemodynamic Parameters

Heart Rate

A key feature of this compound is its neutral effect on heart rate, with studies in hypertensive patients showing no significant changes in heart rate following treatment. Preclinical studies in conscious squirrel monkeys, however, have shown a dose-dependent increase in heart rate with oral administration of this compound (0.3-3 mg/kg). The lack of reflex tachycardia is a notable advantage, potentially due to the slow onset of its vasodilatory action.

Vascular and Renal Effects

This compound exhibits preferential vasodilation in renal and mesenteric vascular beds. In conscious SHRs, this compound has been shown to decrease renal vascular resistance and increase urinary volume in a dose-dependent manner. Furthermore, in the L-NAME-induced hypertension model, this compound treatment restored impaired contractile and endothelial responses in mesenteric and renal arteries. It also increased the expression of endothelial nitric oxide synthase (eNOS) in these tissues, suggesting a beneficial effect on endothelial function.

Experimental Protocols

Spontaneously Hypertensive Rat (SHR) Model Protocol

-

Animal Model: Male adult Spontaneously Hypertensive Rats (SHR).

-

Surgical Instrumentation: For detailed hemodynamic studies, animals are instrumented with Doppler flow probes around the renal, mesenteric, and femoral arteries to measure regional blood flow. Catheters are implanted in a femoral artery for blood pressure measurement and in a femoral vein for intravenous drug administration.

-

Drug Administration:

-

Intravenous: this compound is administered intravenously at doses ranging from 3 to 30 µg/kg.

-

Oral: this compound is administered orally at doses ranging from 0.3 to 3 mg/kg.

-

-

Blood Pressure Measurement: Mean arterial pressure (MAP) is continuously recorded from the arterial catheter. Measurements are taken before and at various time points after drug administration.

-

Data Analysis: Changes in MAP and regional vascular resistance are calculated and compared between different dose groups.

L-NAME-Induced Hypertension Protocol

-

Animal Model: Male Wistar rats.

-

Induction of Hypertension: Hypertension is induced by the administration of Nω-nitro-L-arginine methyl ester (L-NAME) in drinking water (e.g., 60 mg/kg/day) for a specified period (e.g., 2 weeks).

-

Drug Administration: this compound is administered orally (p.o.) at a dose of 3 mg/kg/day for a duration of 3 weeks, concurrently with L-NAME administration.

-

Blood Pressure Measurement: Systolic blood pressure (SBP) is measured non-invasively using the tail-cuff method at regular intervals throughout the study.

-

Vascular Function Assessment: At the end of the treatment period, mesenteric and renal arteries are isolated for myograph studies to assess contractile reactivity to vasoconstrictors (e.g., noradrenaline) and endothelium-dependent relaxation to vasodilators (e.g., acetylcholine).

-

Histopathological and Molecular Analysis: Arterial and kidney tissues are collected for histopathological examination and analysis of protein expression, such as endothelial nitric oxide synthase (eNOS).

Visualizations

Caption: Mechanism of action of this compound in vascular smooth muscle cells.

References

- 1. This compound, a novel calcium antagonist for once-daily treatment of hypertension: a multicenter, double-blind, placebo-controlled, dose-ranging study. Dutch this compound Multicenter Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Voltage-dependent effects of this compound in rat vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of benidipine, a long-lasting dihydropyridine-Ca2+ channel blocker, on cerebral blood flow autoregulation in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

Barnidipine's effects on renal function and blood flow in preclinical studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the preclinical data regarding the effects of barnidipine, a dihydropyridine calcium channel blocker, on renal function and blood flow. The document synthesizes available quantitative data, details relevant experimental methodologies, and visualizes key physiological pathways and workflows. This compound has been shown to effectively reduce renal vascular resistance and increase renal blood flow in preclinical models, primarily through the vasodilation of afferent arterioles. This guide serves as a comprehensive resource for researchers and professionals in the field of pharmacology and drug development investigating the renal hemodynamics of antihypertensive agents.

Introduction

This compound is a potent, long-acting L-type calcium channel blocker used in the management of hypertension.[1] Its mechanism of action involves the inhibition of calcium ion influx into vascular smooth muscle cells, leading to vasodilation and a subsequent reduction in blood pressure.[1] Beyond its systemic antihypertensive effects, the impact of this compound on renal hemodynamics is of significant interest for its potential nephroprotective properties. This whitepaper consolidates the key preclinical findings on this compound's influence on renal function and blood flow, with a focus on quantitative data and experimental protocols.

Mechanism of Action in the Renal Vasculature

This compound exerts its primary renal effect through the blockade of L-type calcium channels located on the smooth muscle cells of the renal arterioles.[1] This action leads to a reduction in calcium-dependent vasoconstriction, resulting in vasodilation. Preclinical evidence suggests that this compound preferentially dilates the afferent arterioles, the small arteries that supply blood to the glomeruli.[1] This selective vasodilation of the afferent arteriole increases renal blood flow and can modulate the glomerular filtration rate.

Quantitative Data on Renal Hemodynamics

Preclinical studies in spontaneously hypertensive rats (SHR) have provided quantitative insights into the dose-dependent effects of this compound on renal hemodynamics.

Table 1: Effect of Intravenous this compound on Mean Arterial Pressure (MAP) and Renal Vascular Resistance (RVR) in Conscious Spontaneously Hypertensive Rats (SHR)

| This compound Dose (µg/kg) | Change in MAP (mmHg, % ± SEM) | Change in RVR (% ± SEM) |

| 3 | -8 ± 2 | -8 ± 2 |

| 10 | -26 ± 3 | -15 ± 4 |

| 30 | -45 ± 4 | Not Reported |

Data sourced from Janssen et al. (2001).[2]

Table 2: Comparative Effects of Intravenous this compound, its Racemic Mixture, and Amlodipine on MAP and RVR in Conscious SHR

| Compound | Dose (µg/kg) | Change in MAP (mmHg, % ± SEM) | Change in RVR (% ± SEM) |

| This compound | 10 | -26 ± 3 | -15 ± 4 |

| Racemic this compound | 30 | Comparable to this compound 10 µg/kg | Similar to this compound |

| Amlodipine | 300 | Comparable to this compound 10 µg/kg | Approx. half of this compound's effect |

Data sourced from Janssen et al. (2001).

Studies in anesthetized dogs have also demonstrated that intravenous administration of this compound (0.3-3 µg/kg) leads to a dose-dependent increase or preservation of renal blood flow. In conscious SHR, oral administration of this compound (0.3-3 mg/kg) produced a dose-dependent decrease in renal vascular resistance and an increase in urinary volume.

Experimental Protocols

Measurement of Renal Blood Flow in Conscious Rats

This protocol outlines the methodology for chronic measurement of renal blood flow in conscious, freely moving rats using Doppler flow probes, as described in studies investigating the effects of this compound.

References

Initial Investigations into Barnidipine for Spinal Cord Injury Treatment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: Spinal cord injury (SCI) initiates a complex secondary injury cascade, a major component of which is ionic dysregulation, particularly a sustained, pathological influx of intracellular calcium.[1] This calcium overload triggers a host of neurodegenerative pathways, including enzymatic activation, cytoskeletal disassembly, and apoptosis, ultimately leading to significant tissue damage beyond the initial trauma.[2] L-type voltage-gated calcium channels are key mediators of this calcium influx, making them a rational therapeutic target.[3][4] Barnidipine, a dihydropyridine derivative, is a potent L-type calcium channel blocker with high affinity for these channels.[1] This technical guide summarizes the initial, albeit limited, preclinical investigations of this compound for the treatment of SCI, contextualizes these findings with data from other L-type calcium channel blockers, details relevant experimental protocols, and outlines the implicated signaling pathways.

Introduction: The Rationale for L-Type Calcium Channel Blockade in SCI

The pathophysiology of SCI is biphasic, comprising a primary mechanical injury and a subsequent, more prolonged secondary injury phase. A critical event in secondary injury is excitotoxicity, where excessive glutamate release leads to overactivation of neuronal receptors and a massive influx of ions, including Ca²⁺, through voltage-gated channels. This intracellular calcium overload is a central node in the pathological cascade, activating proteases, lipases, and endonucleases that degrade cellular components and lead to neuronal death.

This compound is a third-generation dihydropyridine L-type calcium channel blocker. Its primary mechanism of action is the inhibition of calcium ion influx into vascular smooth muscle cells and myocytes by selectively blocking L-type calcium channels. This action, combined with its high lipophilicity and long duration of action, makes it an effective antihypertensive agent. Theoretically, by blocking these same channels in the spinal cord, this compound could mitigate the pathological calcium influx post-injury, thereby exerting a neuroprotective effect. Other L-type calcium channel blockers, such as nimodipine and amlodipine, have shown promise in experimental SCI models, attenuating axonal injury and improving functional recovery, lending support to this therapeutic hypothesis.

Preclinical Investigations of this compound in SCI

To date, direct investigation into this compound for SCI is limited to a single key preclinical study. This contrasts with other L-type calcium channel blockers that have been more extensively studied.

This compound in an Ischemia-Reperfusion SCI Model

A pivotal study evaluated the effect of this compound in a rat model of ischemia-reperfusion SCI. This model simulates the ischemic component of secondary injury. However, the study concluded that a single 10 mg/kg dose of this compound did not produce a significant neuroprotective effect. There was no therapeutic advantage observed over methylprednisolone, and key outcomes showed no significant improvement compared to the ischemia-only group.

Quantitative Data Summary:

The following table summarizes the key quantitative findings from the study. Motor function was assessed using a scoring system, and lipid peroxidation was measured via malondialdehyde (MDA) levels.

| Group | Motor Score (1st hour) | Motor Score (24th hour) | MDA Level (nmol/g tissue) | Histopathology Finding |

| Sham-Operated | Statistically Higher | Statistically Higher | Not Reported | Normal Spinal Cord Structure |

| Ischemia Only | Statistically Lower | Statistically Lower | No significant difference from treated groups | Polymorphonuclear leukocyte infiltration, axonal swelling |

| This compound (10 mg/kg) | No significant difference from Ischemia Only | No significant difference from Ischemia Only | No significant difference from Ischemia Only | Polymorphonuclear leukocyte infiltration, axonal swelling |

| Methylprednisolone (30 mg/kg) | No significant difference from Ischemia Only | No significant difference from Ischemia Only | No significant difference from Ischemia Only | Polymorphonuclear leukocyte infiltration, axonal swelling |

Data synthesized from Inci et al., 2018.

Context from Other L-Type Calcium Channel Blockers

In contrast to the findings with this compound, studies on other L-type calcium channel blockers have suggested potential benefits in traumatic SCI models.

| Drug | Model | Key Positive Findings | Reference |

| Nimodipine | Rat dorsal horn incision | Markedly attenuated decrease in spinal cord evoked potential (SCEP) amplitude; reduced axonal damage and myelin vesiculation. | |

| Diltiazem & Verapamil | In vitro rat dorsal column compression | Significantly enhanced recovery of compound action potential amplitude post-injury. | |

| Amlodipine | Mouse SCI model | Promoted structural and functional recovery; inhibited apoptosis by upregulating autophagy. | |

| Lercanidipine | Rat laminectomy and trauma | Demonstrated significant anti-inflammatory properties (lower NF-κB levels). |

These contrasting results suggest that the neuroprotective efficacy of L-type calcium channel blockers in SCI may be drug-specific, dose-dependent, or model-dependent. The negative outcome for this compound in an ischemia-reperfusion model does not preclude potential efficacy in a direct trauma model or at different dosing regimens.

Signaling Pathways in SCI and L-Type Channel Blockade

The neuroprotective rationale for this compound is based on its ability to interrupt the calcium-dependent secondary injury cascade. The diagram below illustrates this proposed mechanism.

Experimental Protocols

Ischemia-Reperfusion SCI Model (Rat)

This protocol is based on the methodology described by Inci et al. (2018).

Animals: Adult female Sprague-Dawley rats were used.

Anesthesia: Intraperitoneal (i.p.) ketamine hydrochloride and xylazine.

Surgical Procedure:

-

A midline abdominal incision is made.

-

The abdominal aorta is carefully dissected just below the renal arteries.

-

Ischemia is induced by applying an aneurysm clip to the aorta for a set duration (e.g., 45 minutes).

-

Reperfusion is initiated by removing the clip.

-

The abdominal wall and skin are closed in layers.

-

Sham-operated animals undergo the same surgical procedure without aortic occlusion.

Drug Administration:

-

This compound Group: A single dose of this compound (10 mg/kg) is administered, typically via i.p. injection, at the onset of reperfusion.

-

Methylprednisolone Group: A single dose of methylprednisolone (30 mg/kg, i.p.) is administered at the onset of reperfusion.

-

Control Groups: Ischemia-only and sham-operated groups receive a vehicle injection.

Post-Operative Assessments:

-

Motor Function: Neurological deficits are evaluated at 1 and 24 hours post-reperfusion using a standardized motor scoring scale (e.g., Basso, Beattie, Bresnahan - BBB scale, or a modified Tarlov scale).

-

Histopathology: At 24 hours, animals are euthanized, and spinal cord tissue is harvested. Tissue sections are stained (e.g., with Hematoxylin & Eosin) to assess for histopathological changes like leukocyte infiltration, edema, and neuronal damage.

-

Biochemical Analysis: Spinal cord tissue is homogenized to measure levels of oxidative stress markers, such as malondialdehyde (MDA), via spectrophotometric methods.

The logical flow of this experimental design is visualized below.

Discussion and Future Directions

The initial preclinical data on this compound for SCI, while limited, presents a null result in an ischemia-reperfusion model. This finding is significant and suggests that, at the dose tested, this compound may not be effective in mitigating this specific type of ischemic spinal cord damage. Several factors could contribute to this outcome:

-

Model Specificity: The ischemia-reperfusion model emphasizes vascular and ischemic insults, which may differ pathologically from a contusion or compression model that mimics traumatic SCI more closely. The positive results from other calcium channel blockers were observed in direct trauma models.

-

Dosing and Timing: A single 10 mg/kg dose may be insufficient. The secondary injury cascade evolves over hours to days, and a sustained-release formulation or multiple dosing regimen might be necessary to achieve a therapeutic effect.

-

Drug-Specific Properties: While grouped as L-type channel blockers, individual dihydropyridines have distinct pharmacokinetic and pharmacodynamic profiles, including differences in blood-spinal cord barrier permeability and channel subtype selectivity (e.g., CaV1.2 vs. CaV1.3), which could influence neuroprotective efficacy.

Recommendations for Future Research:

-

Traumatic SCI Models: Evaluate this compound in clinically relevant contusion or compression models of SCI to assess its efficacy against mechanical trauma-induced secondary injury.

-

Dose-Response Studies: Conduct comprehensive dose-ranging studies to determine if a therapeutic window for this compound exists in SCI.

-

Chronic Administration: Investigate the effects of continuous or repeated administration of this compound over several days or weeks post-injury to align with the protracted nature of the secondary injury cascade.

-

Combination Therapy: Explore the potential synergistic effects of this compound when combined with other neuroprotective agents that target different pathways (e.g., anti-inflammatory agents or sodium channel blockers).

-

Functional Outcomes: Future studies should include more extensive behavioral assessments (e.g., grid walk, ladder rung tests) and detailed electrophysiological measures to provide a more complete picture of functional recovery.

Conclusion

While the theoretical rationale for using this compound in spinal cord injury is soundly based on the critical role of calcium dysregulation in secondary injury, the sole direct preclinical study to date did not demonstrate a neuroprotective benefit in an ischemia-reperfusion model. This stands in contrast to more encouraging results from other L-type calcium channel blockers in different SCI paradigms. The current evidence is insufficient to support the clinical development of this compound for SCI. However, it highlights a clear need for further, well-designed preclinical investigations using traumatic SCI models and varied dosing strategies to fully elucidate the potential, if any, of this compound as a therapeutic agent for this devastating condition.

References

- 1. The effects of this compound on an experimental ischemia reperfusion model of spinal cord injury and comparison with methyl prednisolone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Main Cations and Cellular Biology of Traumatic Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of L- and N-type calcium channels in the pathophysiology of traumatic spinal cord white matter injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Note: A Validated RP-HPLC Method for the Quantification of Barnidipine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of barnidipine hydrochloride in bulk and pharmaceutical dosage forms. The method is simple, precise, and accurate, making it suitable for routine quality control and stability studies. The developed isocratic method utilizes a C8 column with a mobile phase of methanol and water, offering a rapid analysis time. The method has been validated in accordance with International Conference on Harmonisation (ICH) guidelines.

Introduction

This compound hydrochloride is a long-acting dihydropyridine calcium channel blocker used in the management of hypertension.[1][2] It exerts its therapeutic effect by inhibiting the influx of calcium ions into vascular smooth muscle cells, leading to vasodilation and a subsequent reduction in blood pressure.[1] The development of reliable analytical methods for the quantification of this compound is crucial for ensuring the quality, efficacy, and safety of its pharmaceutical formulations. This application note presents a detailed protocol for an RP-HPLC method that can be readily implemented in a laboratory setting.

Physicochemical Properties of this compound

A successful HPLC method development relies on understanding the physicochemical properties of the analyte. This compound hydrochloride's solubility at room temperature is 2.89 mg/mL. It is soluble in polar organic solvents like methanol and dimethylformamide (DMF), which suggests that these solvents are good candidates for sample and standard preparation.[3]

Experimental Protocol

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this method.

| Parameter | Specification |

| HPLC System | Agilent 1260 Infinity II LC System or equivalent |

| Column | C8 (250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Methanol: Water (80:20 v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | Ambient |

| Detection Wavelength | 237 nm |

| Run Time | Approximately 5 minutes |

Preparation of Solutions

-

Mobile Phase Preparation: Mix HPLC grade methanol and water in an 80:20 ratio. Filter the mixture through a 0.45 µm membrane filter and degas by sonication for 15 minutes before use.

-

Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound hydrochloride working standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to achieve concentrations in the desired linearity range (e.g., 3-18 µg/mL).

-

Sample Preparation (from Tablets):

-

Weigh and finely powder at least 20 tablets.

-